molecular formula C20H23N3O2S2 B2940615 N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291841-25-2

N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2940615
CAS RN: 1291841-25-2
M. Wt: 401.54
InChI Key: UKXALQXTTPWJLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.


Chemical Reactions Analysis

Chemical reactions analysis involves studying how a compound reacts with others. It includes understanding the conditions required for a reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include reactivity, flammability, and the types of chemical reactions a substance can undergo .

Scientific Research Applications

Crystal Structure and Conformational Analysis

Crystal Structures of Related Compounds

Studies on compounds like 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into their crystal structures and molecular conformations. These studies highlight the folded conformation of the molecules, where the pyrimidine ring inclines at various angles to the benzene ring, suggesting potential for detailed crystallographic analysis and molecular engineering in drug design and development processes (Subasri et al., 2017).

Heterocyclic Compound Synthesis

Synthesis and Evaluation of Heterocyclic Derivatives

Research on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential demonstrates the versatility of similar compounds in developing new bioactive molecules. This area of research is crucial for discovering new antimicrobial agents and pesticides (Deohate & Palaspagar, 2020).

Vibrational Spectroscopy and Computational Analysis

Vibrational Spectroscopic Signatures and Computational Approaches

Investigations into the vibrational spectroscopic signatures of similar compounds offer insights into their molecular structure and electronic interactions. These studies employ techniques like Raman and Fourier transform infrared spectroscopy, complemented by computational approaches such as density functional theory, to understand the molecular dynamics and stability of potential therapeutic agents (Mary et al., 2022).

Antimicrobial and Anticancer Activities

Antimicrobial and Anticancer Potential

Research on the antimicrobial and anticancer activities of new compounds, including pyrimidinone and oxazinone derivatives fused with thiophene rings, highlights the potential of such molecules in therapeutic applications. These studies focus on the synthesis of novel compounds and their evaluation against various bacterial and fungal strains, as well as cancer cell lines, indicating the broad applicability of these compounds in medical research (Horishny et al., 2021).

Mechanism of Action

In pharmacology and biochemistry, the mechanism of action (MOA) describes the changes at the molecular level when a living organism is exposed to a substance .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with a compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or applications .

properties

IUPAC Name

N-butan-2-yl-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-5-13(3)21-17(24)11-27-20-22-15-9-10-26-18(15)19(25)23(20)16-8-6-7-12(2)14(16)4/h6-10,13H,5,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXALQXTTPWJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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